3-Bromo-4-m-tolyloxybenzonitrile
Description
3-Bromo-4-m-tolyloxybenzonitrile (CAS: 1553446-27-7) is a brominated aromatic nitrile compound with the molecular formula C₁₄H₁₀BrNO and a molecular weight of 288.15 g/mol . Its structure consists of a benzonitrile core substituted with a bromine atom at the 3-position and an m-tolyloxy group (meta-methylphenoxy) at the 4-position. The compound is commercially available at 95% purity and is utilized in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals due to its reactive nitrile and halogen functionalities .
Properties
IUPAC Name |
3-bromo-4-(3-methylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c1-10-3-2-4-12(7-10)17-14-6-5-11(9-16)8-13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIIHQDRDXGYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-m-tolyloxybenzonitrile can be synthesized through a multi-step process involving the following key reactions:
Nitrile Formation: Conversion of a suitable precursor to the nitrile group.
Etherification: Formation of the m-tolyloxy group.
A common synthetic route involves the bromination of 4-m-tolyloxybenzonitrile using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-m-tolyloxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction Reactions: Hydrogen gas with a metal catalyst like palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-methoxy-4-m-tolyloxybenzonitrile.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: Corresponding amines like 3-bromo-4-m-tolyloxybenzylamine.
Scientific Research Applications
3-Bromo-4-m-tolyloxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Intermediate in the production of drugs with potential therapeutic effects.
Agrochemicals: Precursor for the synthesis of compounds used in agriculture to protect crops from pests and diseases.
Material Science: Utilized in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-4-m-tolyloxybenzonitrile in chemical reactions involves the activation of the bromine atom and the nitrile group. In substitution reactions, the bromine atom is displaced by nucleophiles, while in coupling reactions, the nitrile group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects: The m-tolyloxy group in the target compound introduces bulkier aromatic substitution compared to smaller groups like methoxy (in 4-Bromo-3-methoxybenzonitrile) or hydroxyl/iodo (in 3-Bromo-4-hydroxy-5-iodobenzonitrile). Halogen Diversity: The iodine atom in 3-Bromo-4-hydroxy-5-iodobenzonitrile adds significant molecular weight (333.92 g/mol) and polarizability, which could enhance binding affinity in biological targets via halogen bonding .
The higher density of the methoxy analog may correlate with increased molecular packing efficiency . Polarity: Hydroxyl and nitrile groups in 3-Bromo-4-hydroxy-5-iodobenzonitrile increase polarity, making it more soluble in polar aprotic solvents compared to the m-tolyloxy variant .
Applications: Synthetic Utility: The target compound and 4-(3-Bromo-4-methylphenoxy)benzonitrile (MW 288.14 g/mol) share nearly identical molecular weights, but the methyl group in the latter may alter regioselectivity in cross-coupling reactions .
Biological Activity
3-Bromo-4-m-tolyloxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- IUPAC Name : 3-Bromo-4-(methylphenoxy)benzonitrile
- Molecular Formula : C15H12BrNO
- Molecular Weight : 304.17 g/mol
- CAS Number : 1553446-27-7
The biological activity of this compound can be attributed to its interactions with various biological targets, particularly in cancer and inflammatory pathways. The compound is believed to exert its effects through the following mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Modulation of Gene Expression : It can influence transcription factors that regulate gene expression, potentially leading to altered cellular responses.
- Interaction with Enzymes : The presence of the bromine atom may enhance the compound's ability to interact with enzymes, affecting their activity and stability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, indicating its therapeutic potential for inflammatory diseases.
- Antimicrobial Properties : Preliminary data suggest that it may possess antibacterial and antifungal activities.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antitumor Efficacy in Cell Lines : A study evaluated the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM, demonstrating significant antitumor potential.
- Anti-inflammatory Activity : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory properties.
- Antimicrobial Testing : The compound was tested against various bacterial strains (E. coli and S. aureus) and fungal strains (C. albicans). It showed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
